Technical Whitepaper: (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride in Medicinal Chemistry
Technical Whitepaper: (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride in Medicinal Chemistry
This technical guide provides an in-depth analysis of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride , a specialized fluorinated building block used in high-value medicinal chemistry programs.[1]
[1]
Executive Summary
Compound: (1S)-2,2-difluorocyclohexan-1-amine hydrochloride CAS: 1638744-12-3 Role: Chiral Fluorinated Scaffold / Pharmacophore Modulator[1]
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms—specifically the gem-difluoro motif—has evolved from a niche tactic to a fundamental design principle.[1] This compound represents a high-value "chiral pool" building block.[1] It offers a unique combination of conformational restriction , basicity modulation (via the inductive effect of fluorine), and metabolic blocking .[1] This guide details its physicochemical profile, synthesis logic, and application in optimizing lead compounds for bioavailability and target binding.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4]
The hydrochloride salt form ensures stability and water solubility, facilitating handling during solid-phase or solution-phase synthesis.[1]
| Property | Specification |
| CAS Number | 1638744-12-3 |
| IUPAC Name | (1S)-2,2-difluorocyclohexan-1-amine hydrochloride |
| Molecular Formula | C₆H₁₁F₂N[1][2] · HCl |
| Molecular Weight | 171.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (1S)-enantiomer (Single stereoisomer) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Hygroscopicity | Moderate (Store under desiccant) |
| pKa (Conjugate Acid) | ~7.5 - 8.5 (Estimated; lower than non-fluorinated analog due to -I effect) |
Structural Analysis: The "Fluorine Effect"[1]
The value of this scaffold lies in how the 2,2-difluoro substitution alters the behavior of the adjacent amine.[1] Unlike a standard cyclohexylamine, this molecule exhibits distinct electronic and steric properties.[1]
Electronic Modulation (Basicity)
The two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect (-I) on the C1 amine.[1]
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Result: The pKa of the ammonium species is lowered by approximately 1.5–2.0 log units compared to cyclohexylamine (pKa ~10.6).
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Benefit: At physiological pH (7.4), a larger fraction of the drug exists in the neutral (unprotonated) state, significantly enhancing membrane permeability and oral bioavailability .
Conformational Locking (The Gauche Effect)
Fluorine atoms prefer a gauche orientation relative to adjacent electron-rich centers (like the amine nitrogen) due to hyperconjugation (
Mechanistic Diagram: Physicochemical Impact
The following diagram illustrates the causal relationship between the structural features and medicinal chemistry outcomes.
Figure 1: Mechanistic impact of the gem-difluoro motif on drug-like properties.[1]
Synthesis & Manufacturing Logic
Synthesizing chiral
Preferred Synthetic Route (Chiral Sulfinamide Method)
This protocol ensures high enantiomeric excess (ee) and safety.
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Precursor Synthesis: Deoxofluorination of a protected cyclohexanone derivative to generate 2,2-difluorocyclohexanone .[1]
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Chiral Imine Formation: Condensation of 2,2-difluorocyclohexanone with (S)-tert-butanesulfinamide (Ellman's auxiliary).[1] This step sets the stereochemistry.
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Diastereoselective Reduction: Reduction of the sulfinimine using a bulky hydride source (e.g., L-Selectride or NaBH₄) to yield the sulfinamide with high diastereoselectivity.[1]
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Deprotection: Acidic hydrolysis (HCl/MeOH) cleaves the sulfinyl group, yielding the desired (1S)-amine hydrochloride.[1]
Synthesis Workflow Diagram
Figure 2: Ellman's Auxiliary approach for the asymmetric synthesis of CAS 1638744-12-3.
Applications in Drug Discovery[1][3][6][7]
Bioisosteric Replacement
This scaffold serves as a bioisostere for:
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Cyclohexylamine: To lower pKa and block metabolism.[1]
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Proline/Piperidine rings: When incorporated into macrocycles or fused systems.[1]
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Aromatic rings: As a saturated, sp3-rich alternative ("Escape from Flatland") to improve solubility and reduce toxicity.[1]
Case Study Contexts
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Cathepsin Inhibitors: The electron-withdrawing fluorine adjacent to the amine can increase the electrophilicity of neighboring warheads (e.g., nitriles or ketones) in covalent inhibitors.[1]
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GPCR Ligands: The rigidified ring ensures the amine nitrogen is positioned optimally to interact with aspartate residues in the receptor binding pocket.[1]
Handling & Stability Protocols
Safety Precautions
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[1] Fluorinated amines can be corrosive in their free-base form.[1]
Storage & Stability[1]
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Condition: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen).
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Hygroscopicity: The HCl salt is hygroscopic.[1] Allow the container to reach room temperature before opening to prevent condensation.[1]
-
Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents.
Free-Basing Protocol (For Coupling Reactions)
To use in amide coupling or nucleophilic substitution:
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Suspend the HCl salt in DCM or EtOAc.
-
Wash with saturated aqueous NaHCO₃ or 1M NaOH.
-
Dry the organic layer over Na₂SO₄ and concentrate immediately before use (free bases of fluorinated amines can be volatile or unstable over long periods).
References
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Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
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Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
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Ellman, J. A., et al. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link[1]
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ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Link[1]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1638744-12-3. Link
